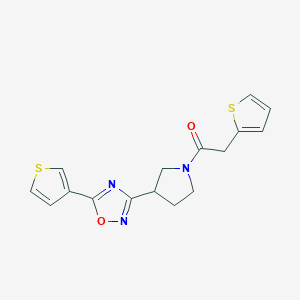

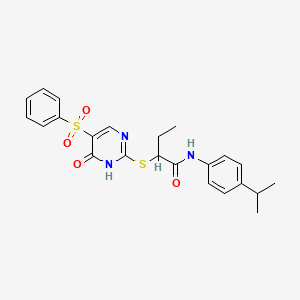

2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone involves several steps, including polymerization and condensation reactions. In one study, a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole were synthesized through chemical and electrochemical polymerization, indicating the potential for creating polymers with similar thiophene and pyrrole structures . Another research synthesized 2-(benzo[b]thiophene-3-yl)pyrroles, which shares the thiophene and pyrrole components with the compound of interest, through a direct synthesis from 3-acetylbenzo[b]thiophene oxime and acetylene . Additionally, a one-pot condensation method was used to create novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are structurally related to the oxadiazole ring in the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest includes various functional groups and rings, such as thiophene, pyrrole, and oxadiazole. The presence of these rings suggests that the compound may exhibit conjugation and aromaticity, which can affect its electronic properties. The UV-visible absorption bands and the estimation of HOMO and LUMO energies for related compounds have been reported, which could be relevant for understanding the electronic structure of the compound . The IR and NMR spectroscopic methods have been used to confirm the structures of related compounds, which could also be applied to analyze the molecular structure of the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include polymerization, where the coupling of α-H of external thiophene rings occurs , and condensation reactions that lead to the formation of bicyclic systems with oxadiazole rings . These reactions are crucial for the formation of the desired molecular architecture and could be indicative of the types of reactions that the compound of interest might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing that polymers with N-substituted benzene rings with electron-donating substituents showed higher electrical conductivity than those with electron-withdrawing substituents . This suggests that the substituents on the thiophene and pyrrole rings can significantly influence the electrical properties of the compound. Additionally, the polymers exhibited good thermal stability up to 400°C . The antimicrobial activity of a compound containing an oxadiazole ring was also evaluated, indicating that the cyclization into the oxadiazole nucleus could result in increased biological activity . These findings could be extrapolated to predict the properties of the compound of interest.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds containing thiophene and 1,2,4-oxadiazole moieties, like the one , have been synthesized and evaluated for their biological activities. For example, synthesis techniques involving thiophene derivatives and their application in creating compounds with significant antimicrobial and antiviral activities have been documented. These methods involve complex synthetic routes that yield compounds tested for various biological activities, including antimicrobial and anticancer properties (Salimon et al., 2011; Wardkhan et al., 2008).

Chemical Characterization and Application

Research on diheteroaryl thienothiophene derivatives and their synthesis for chemical characterization reveals the versatility of thiophene-based compounds. Such research underscores the potential for creating materials with desirable physical or chemical properties, such as conducting polymers, which have applications in electronics and materials science (Mabkhot et al., 2011; Pandule et al., 2014).

Novel Synthetic Routes and Molecular Interactions

Innovative synthetic routes for creating compounds with complex heterocyclic structures reveal the depth of exploration into the chemistry of thiophenes and related compounds. These studies often aim to understand the molecular interactions at play and how these can be leveraged to produce compounds with specific desired effects, such as inducing apoptosis in cancer cells or inhibiting HIV replication (Zhang et al., 2005; Che et al., 2015).

Propiedades

IUPAC Name |

2-thiophen-2-yl-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c20-14(8-13-2-1-6-23-13)19-5-3-11(9-19)15-17-16(21-18-15)12-4-7-22-10-12/h1-2,4,6-7,10-11H,3,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXVGNPSHQRDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)